
Pentafluranol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluranol is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group, which is related to diethylstilbestrol. It was developed for the treatment of benign prostatic hyperplasia but was never marketed . The compound’s IUPAC name is 2-Fluoro-4-[5,5,5-trifluoro-3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol, and it has a molecular formula of C17H15F5O2 .
Preparation Methods
The synthesis of pentafluranol involves multiple steps, starting with the preparation of the core phenol structure. The synthetic route typically includes:
Etherification Reaction: This step involves the reaction of hexafluorobenzene with appropriate reagents to form the ether intermediate.
Cracking Reaction: The ether intermediate undergoes a cracking reaction to yield the desired phenol structure.
Chemical Reactions Analysis
Pentafluranol, being a phenol derivative, undergoes several types of chemical reactions:
Scientific Research Applications
Pentafluranol has been studied primarily for its potential medical applications:
Chemistry: It serves as a model compound for studying the reactivity of fluorinated phenols.
Biology: Its estrogenic activity makes it a candidate for studying hormone-related biological processes.
Industry: Its unique chemical structure could be useful in developing new materials with specific properties.
Mechanism of Action
Pentafluranol exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding activates the estrogen receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets include various estrogen-responsive genes involved in cell growth and differentiation .
Comparison with Similar Compounds
Pentafluranol is similar to other synthetic estrogens like diethylstilbestrol, acefluranol, bifluranol, and terfluranol . its unique fluorinated structure provides distinct chemical properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
65634-39-1 |
|---|---|
Molecular Formula |
C17H15F5O2 |
Molecular Weight |
346.29 g/mol |
IUPAC Name |
2-fluoro-4-[(2R,3S)-5,5,5-trifluoro-3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol |
InChI |
InChI=1S/C17H15F5O2/c1-9(10-2-4-15(23)13(18)6-10)12(8-17(20,21)22)11-3-5-16(24)14(19)7-11/h2-7,9,12,23-24H,8H2,1H3/t9-,12-/m0/s1 |
InChI Key |
PRRSFMGODMUPJN-CABZTGNLSA-N |
SMILES |
CC(C1=CC(=C(C=C1)O)F)C(CC(F)(F)F)C2=CC(=C(C=C2)O)F |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)O)F)[C@H](CC(F)(F)F)C2=CC(=C(C=C2)O)F |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)F)C(CC(F)(F)F)C2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


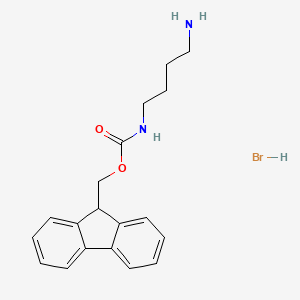

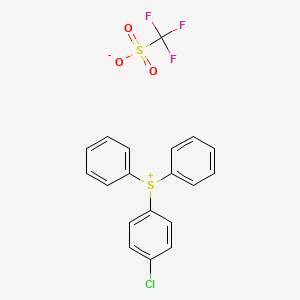
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid](/img/structure/B1628047.png)


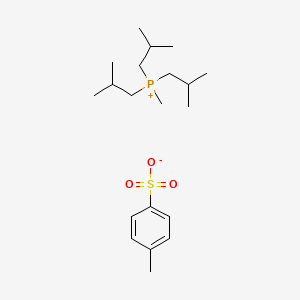
![1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene](/img/structure/B1628053.png)
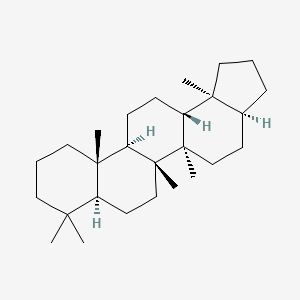


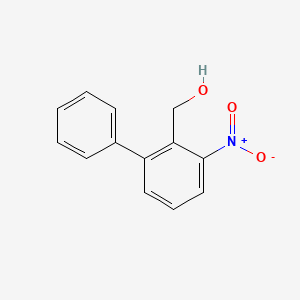
![trans-4-[4-(3-Butenyl)cyclohexyl]benzonitrile](/img/structure/B1628060.png)

